Isocoreximine

Description

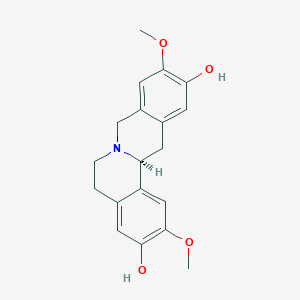

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H21NO4 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(13aS)-2,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-3,11-diol |

InChI |

InChI=1S/C19H21NO4/c1-23-18-8-13-10-20-4-3-11-6-16(21)19(24-2)9-14(11)15(20)5-12(13)7-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1 |

InChI Key |

ZZYJKSMFUQNPFO-HNNXBMFYSA-N |

Isomeric SMILES |

COC1=C(C=C2C[C@H]3C4=CC(=C(C=C4CCN3CC2=C1)O)OC)O |

Canonical SMILES |

COC1=C(C=C2CC3C4=CC(=C(C=C4CCN3CC2=C1)O)OC)O |

Synonyms |

isocoreximine |

Origin of Product |

United States |

Chemical Structure and Properties

Elucidation of the Core Chemical Scaffold

The chemical structure of Isocoreximine is defined by the tetrahydroprotoberberine framework. Its systematic IUPAC name is (13aS)-2,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-3,11-diol. nih.gov The core structure consists of four fused rings, forming a rigid scaffold. The molecule possesses two methoxy (B1213986) groups and two hydroxyl groups attached to the aromatic rings, and its stereochemistry is defined at the 13a position. The elucidation of this structure has been achieved through spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), which are standard techniques for determining the constitution and stereochemistry of complex natural products. cam.ac.ukmestrelab.com

Physicochemical Properties

The physicochemical properties of this compound are determined by its molecular structure. These properties are essential for its isolation, characterization, and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁NO₄ | nih.gov |

| Molecular Weight | 327.4 g/mol | nih.gov |

| IUPAC Name | (13aS)-2,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-3,11-diol | nih.gov |

| InChIKey | ZZYJKSMFUQNPFO-HNNXBMFYSA-N | nih.gov |

| Canonical SMILES | COC1=C(C=C2C[C@H]3C4=CC(=C(C=C4CCN3CC2=C1)O)OC)O | nih.gov |

Natural Occurrence and Biosynthesis

Documented Natural Sources

Isocoreximine has been isolated from several plant species, primarily within the Annonaceae family. Its presence has been documented in the roots and bark of Annona cherimola (Cherimoya). researchgate.net It has also been identified in other related genera, including Guatteria hispida and Guatteria blepharophylla. scielo.brnih.gov The isolation of this compound is often guided by bioactivity assays, specifically those screening for cytotoxic effects. researchgate.net

Biosynthetic Pathway

The biosynthesis of this compound follows the general pathway established for tetrahydroprotoberberine (THPB) alkaloids. rsc.org This complex process begins with the amino acid L-tyrosine. tandfonline.com

Formation of Benzylisoquinoline Precursor: L-tyrosine is converted through a series of enzymatic steps into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two molecules condense to form (S)-norcoclaurine, which is a pivotal intermediate. Subsequent methylations lead to the formation of (S)-reticuline, the central precursor for a vast array of benzylisoquinoline alkaloids.

Formation of the THPB Scaffold: The key step in forming the characteristic four-ring structure of THPBs is the intramolecular C-C phenol (B47542) coupling of (S)-reticuline. This reaction is catalyzed by the berberine (B55584) bridge enzyme (BBE), which forms the berberine bridge by cyclizing the N-methyl group of (S)-reticuline to create (S)-scoulerine, the first compound with the THPB core. rsc.orgrsc.org

Tailoring Reactions: Following the formation of the (S)-scoulerine scaffold, a series of tailoring reactions, including O-methylation, catalyzed by various methyltransferase enzymes, modify the core structure to produce the diverse range of THPB alkaloids, including this compound. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the intricate molecular architecture of Isocoreximine. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assemble the tetrahydroprotoberberine framework and assign the specific placement of functional groups.

High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

The structural determination of this compound is achieved through a comprehensive analysis of its NMR spectra. The process, as established for tetrahydroprotoberberine alkaloids, involves piecing together the molecule's connectivity using a suite of experiments. nih.govtandfonline.comresearchgate.net

¹H and ¹³C NMR: One-dimensional ¹H NMR spectra provide information on the number and chemical environment of protons, revealing characteristic signals for aromatic protons, methoxy (B1213986) groups, and the aliphatic protons of the core structure. The ¹³C NMR spectrum complements this by identifying the carbon skeleton, including quaternary carbons and those bearing substituents. nih.govresearchgate.net For related tetrahydroprotoberberine alkaloids, aromatic protons typically appear as singlets and doublets in the δ 6.5-7.2 ppm range, while methoxy groups resonate around δ 3.8 ppm. researchgate.netscielo.br

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is crucial for tracing the connectivity within the aliphatic portions of the isoquinoline (B145761) rings. tandfonline.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.govscielo.br

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique that reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is instrumental in connecting the different spin systems and placing substituents, such as methoxy groups, onto the aromatic rings by observing correlations from methoxy protons to the aromatic carbons they are attached to. nih.govscielo.br It also helps in confirming the quaternary carbon assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close proximity, which is vital for confirming stereochemical relationships within the molecule. nih.gov

While the use of these spectroscopic methods is fundamental to the identification of this compound, detailed public-domain data tables of its specific NMR shifts are not consistently available across the reviewed literature. nih.govresearchgate.net

Solid-State NMR for Structural Insights

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid form, providing insights into polymorphism, salt forms, and intermolecular interactions. bruker.comcrystalpharmatech.comemory.edumdpi.com However, a review of the scientific literature did not yield specific studies where solid-state NMR was applied to the structural analysis of this compound.

Chiral Discrimination and Stereochemical Assignment via NMR

This compound is a chiral molecule, with the absolute configuration typically designated as (13aS). nih.gov The determination of stereochemistry is a critical aspect of its characterization. While NMR techniques using chiral solvating agents or derivatizing agents are common for distinguishing between enantiomers, no specific studies applying these chiral discrimination methods to this compound were found in the surveyed literature. scispace.comnih.govnih.govresearchgate.net The stereochemical assignment for this class of alkaloids is often confirmed through methods like stereoselective synthesis or by analyzing the electronic circular dichroism (ECD) spectrum. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound, and its fragmentation patterns offer further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn allows for the calculation of its elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

Table 1: Molecular Formula and Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁NO₄ |

| Exact Mass | 327.1471 g/mol |

This data is compiled from chemical databases and is consistent with values used in mass spectrometry studies of related alkaloids.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.orglibretexts.org This provides valuable information about the molecule's structure. For tetrahydroprotoberberine alkaloids like this compound, which typically show a protonated molecule [M+H]⁺ at m/z 328, the fragmentation is characterized by a retro-Diels-Alder (RDA) reaction. scielo.br This pathway is a hallmark of the tetrahydroisoquinoline ring system and helps to confirm the identity of the alkaloid class. scielo.brorgchemboulder.com

Table 2: Characteristic MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 328)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Origin of Fragment |

|---|---|---|

| 328 | 178 | Fragment from the isoquinoline portion containing rings C and D after RDA cleavage. |

| 328 | 151 | Fragment from the benzyl (B1604629) portion containing rings A and B after RDA cleavage. |

Fragmentation data based on characteristic pathways for tetrahydroprotoberberine alkaloids. scielo.br

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Corytenchine |

Hyphenated Techniques (LC-MS, GC-MS) in Structural Analysis

Hyphenated techniques, which couple the separation power of chromatography with the sensitive detection and structural information provided by mass spectrometry, are indispensable for the analysis of alkaloids like this compound from complex plant extracts. Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of thermolabile and low-volatility compounds such as tetrahydroprotoberberine alkaloids.

In the analysis of alkaloids from species such as Corydalis, LC-MS/MS (tandem mass spectrometry) is employed to identify known compounds and to characterize new ones. Current time information in Bangkok, TH.pharmakonpress.gr The fragmentation patterns observed in the MS/MS spectra provide crucial information for structural elucidation. For tetrahydroprotoberberine alkaloids, a characteristic fragmentation pathway is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring. pharmakonpress.groak.go.kr This fragmentation typically results in the formation of diagnostic isoquinoline and tetrahydroisoquinoline fragment ions.

While gas chromatography-mass spectrometry (GC-MS) is a powerful tool for volatile compounds, its application to alkaloids like this compound often requires derivatization to increase volatility. Current time information in Bangkok, TH. However, LC-MS is generally the preferred method for the direct analysis of these types of alkaloids in their native form from extracts. pg.edu.pl

The high-resolution mass spectrometry (HRMS) data obtained from techniques like UPLC-Q-TOF/MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, further confirming the proposed structure. rsc.org For this compound, with a molecular formula of C₁₉H₂₁NO₄, the expected exact mass can be precisely matched with the observed mass, lending strong support to its identification.

A typical fragmentation pattern for a tetrahydroprotoberberine alkaloid with two methoxy groups on the A-ring, similar to this compound, would be expected to show a prominent fragment ion corresponding to the substituted isoquinoline part of the molecule. For instance, in the analysis of tetrahydropalmatine, a structurally related alkaloid, a characteristic nitrogen-containing fragment ion at m/z 192.10 is observed, which is instrumental in identifying this subclass of alkaloids in a complex mixture. rsc.org

Table 1: Representative Mass Spectrometry Data for Tetrahydroprotoberberine Alkaloids

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway | Reference |

| LC-MS/MS | ESI+ | [M+H]⁺ | Varies | Retro-Diels-Alder (RDA) | pharmakonpress.groak.go.kr |

| UPLC-Q-TOF/MS | ESI+ | 356.1805 (for Tetrahydropalmatine) | 192.1019 | RDA Cleavage | rsc.org |

This table is illustrative of the data obtained for closely related compounds, as specific fragmentation data for this compound is not widely published. The principles of fragmentation are directly applicable.

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods like NMR provide the planar structure and relative stereochemistry of a molecule, the determination of its absolute configuration requires a chiroptical technique or X-ray crystallography on a single crystal. For complex chiral molecules like this compound, which possesses a stereogenic center at position 13a, single-crystal X-ray diffraction is the gold standard for unambiguously assigning the absolute stereochemistry. nih.govnih.govwikipedia.org

The process involves irradiating a high-quality single crystal of the compound with X-rays. wikipedia.org The resulting diffraction pattern is used to generate a three-dimensional electron density map of the molecule, from which the precise spatial arrangement of every atom can be determined. omu.edu.tr To establish the absolute configuration of a chiral molecule, anomalous dispersion effects are utilized. researchgate.net When the crystal contains atoms that scatter X-rays anomalously, the intensities of Friedel pairs of reflections (hkl and -h-k-l) are no longer equal, allowing for the determination of the true handedness of the molecule. researchgate.net

Table 2: Crystallographic Data Parameters for Protoberberine Alkaloid Analysis

| Parameter | Description | Significance |

| Crystal System | The crystal lattice system (e.g., orthorhombic, monoclinic). | Describes the symmetry of the crystal. |

| Space Group | The symmetry group of the crystal. | Determines the arrangement of molecules in the unit cell. |

| Flack Parameter | A parameter refined during crystallographic analysis. | A value close to 0 for the correct enantiomer indicates a reliable absolute structure determination. |

| Resolution (Å) | The level of detail observed in the electron density map. | Lower values indicate higher resolution and more precise atomic positions. |

This table outlines the key parameters reported in a single-crystal X-ray diffraction study used to determine absolute configuration.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. libretexts.orgscienceedge.com These techniques are complementary and are based on the interaction of electromagnetic radiation with molecular vibrations. biorxiv.org

Infrared (IR) Spectroscopy measures the absorption of IR radiation at specific frequencies corresponding to the vibrational modes of a molecule. libretexts.org For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment. pg.edu.pl The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Raman Spectroscopy is a light scattering technique where a small fraction of the scattered light is shifted in frequency from the incident laser light. scienceedge.com This shift, known as the Raman shift, corresponds to the vibrational frequencies of the molecule. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. biorxiv.org Raman spectroscopy can be particularly useful for analyzing the skeletal vibrations of the aromatic rings in the protoberberine core. researchgate.netnih.gov Due to the strong fluorescence often exhibited by quaternary protoberberine alkaloids, FT-Raman or surface-enhanced Raman scattering (SERS) techniques are sometimes employed. researchgate.netpsu.edu

For this compound, the key functional groups and their expected vibrational frequencies are summarized below.

Table 3: Expected Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| O-H (Phenolic) | Stretching | 3400–3200 (Broad) | Weak | Strong (IR) |

| C-H (Aromatic) | Stretching | 3100–3000 | 3100–3000 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 2960–2850 | 2960–2850 | Medium-Strong |

| C=C (Aromatic) | Stretching | 1620–1580, 1500–1400 | 1620–1580, 1500–1400 | Medium-Strong |

| C-O (Phenolic) | Stretching | 1260–1180 | Weak | Strong (IR) |

| C-O (Methoxy) | Asymmetric Stretching | ~1250 | Strong (IR) | |

| C-N (Tertiary Amine) | Stretching | 1350-1000 | Medium |

This table is based on general characteristic frequencies for the functional groups present in this compound. Specific values can vary based on the molecular environment.

The analysis of a related tetrahydroprotoberberine alkaloid by FT-IR revealed characteristic bands for N-H bending (if protonated), C-H bending of CH₂, C=C bending, C-N bending, and C-O bending, providing a reference for the types of vibrations to be expected for this compound. pharmakonpress.gr

Elucidation of Isoquinoline Alkaloid Biosynthesis

The journey from a primary metabolite to the complex structure of this compound begins with the amino acid L-tyrosine. researchgate.net Plants have evolved a sophisticated and compartmentalized metabolic network to construct the characteristic isoquinoline scaffold. researchgate.netnih.gov

The biosynthesis of isoquinoline alkaloids is a classic example of secondary metabolism, initiating from the aromatic amino acid L-tyrosine. researchgate.net This precursor provides both the phenethylamine (B48288) portion and the benzyl portion of the final benzylisoquinoline skeleton. researchgate.net

The key steps and intermediates are as follows:

Formation of Dopamine (B1211576) and 4-HPAA: L-tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The pathway to dopamine can proceed through the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), followed by decarboxylation. frontiersin.org This decarboxylation is catalyzed by an aromatic L-amino acid decarboxylase, often referred to as tyrosine/DOPA decarboxylase (TYDC). frontiersin.org

The Pictet-Spengler Condensation: The two tyrosine-derived units, dopamine and 4-HPAA, are condensed in a crucial Pictet-Spengler reaction. This reaction is catalyzed by norcoclaurine synthase (NCS) to form the central precursor of all benzylisoquinoline alkaloids, (S)-norcoclaurine. frontiersin.org

Formation of (S)-Reticuline: Following the initial condensation, (S)-norcoclaurine undergoes a series of modifications. These include O-methylation, N-methylation, and hydroxylation, catalyzed by specific methyltransferases and a cytochrome P450 monooxygenase. These sequential reactions lead to the formation of (S)-reticuline, a critical branch-point intermediate in the biosynthesis of numerous types of benzylisoquinoline alkaloids, including protoberberines, benzophenanthridines, and morphinans. frontiersin.orgpnas.orgnih.gov

The transformation from (S)-norcoclaurine to (S)-reticuline involves the following enzymatic steps:

(S)-norcoclaurine is methylated by norcoclaurine 6-O-methyltransferase (6OMT).

The resulting (S)-coclaurine is methylated by coclaurine (B195748) N-methyltransferase (CNMT) to yield (S)-N-methylcoclaurine.

A cytochrome P450 hydroxylase (CYP80B) hydroxylates (S)-N-methylcoclaurine.

Finally, 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) catalyzes the last methylation step to produce (S)-reticuline. frontiersin.org

Table 1: Key Intermediates and Enzymes in the Early Benzylisoquinoline Alkaloid Pathway

| Precursor/Intermediate | Enzyme | Product |

|---|---|---|

| L-Tyrosine | Tyrosine/DOPA Decarboxylase (TYDC) | Dopamine |

| L-Tyrosine | (Multiple steps) | 4-hydroxyphenylacetaldehyde (4-HPAA) |

| Dopamine + 4-HPAA | Norcoclaurine Synthase (NCS) | (S)-Norcoclaurine |

| (S)-Norcoclaurine | Norcoclaurine 6-O-methyltransferase (6OMT) | (S)-Coclaurine |

| (S)-Coclaurine | Coclaurine N-methyltransferase (CNMT) | (S)-N-methylcoclaurine |

| (S)-N-methylcoclaurine | CYP80B Hydroxylase | 3'-hydroxy-N-methylcoclaurine |

| 3'-hydroxy-N-methylcoclaurine | 4'-O-methyltransferase (4'OMT) | (S)-Reticuline |

This compound belongs to the tetrahydroprotoberberine class of alkaloids. The biosynthesis of this class diverges from the central pathway at the (S)-reticuline intermediate. frontiersin.org The key step is the formation of the protoberberine core, known as the "berberine bridge," from the N-methyl group of (S)-reticuline.

Formation of (S)-Scoulerine: The enzyme responsible for this intramolecular cyclization is the FAD-dependent berberine (B55584) bridge enzyme (BBE) . frontiersin.orgnih.gov BBE catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the C-8 bridge of the protoberberine skeleton, yielding (S)-scoulerine. frontiersin.orgnih.govgenome.jp (S)-Scoulerine is the universal precursor for the vast majority of protoberberine alkaloids. oup.comwikipedia.org

Modifications of the Protoberberine Scaffold: From (S)-scoulerine, a series of decorative enzymes, primarily O-methyltransferases (OMTs) and cytochrome P450s, create the diverse array of protoberberine alkaloids found in nature. This compound has a specific substitution pattern (2,10-dihydroxy-3,9-dimethoxy). The proposed pathway from (S)-scoulerine to this compound would involve a sequence of specific methylation and demethylation or hydroxylation reactions.

Based on the biosynthesis of structurally related alkaloids like tetrahydropalmatine, a plausible route is proposed:

(S)-Scoulerine undergoes methylation at the C-9 hydroxyl group, a reaction catalyzed by (S)-scoulerine 9-O-methyltransferase (SOMT) , to produce (S)-tetrahydrocolumbamine. frontiersin.orgoup.com

Further enzymatic modifications, likely involving other specific O-methyltransferases or hydroxylases, would be required to achieve the final substitution pattern of this compound. The precise order and identity of these enzymes have not been definitively characterized for this compound itself, but they are hypothesized to be part of the plant's repertoire of alkaloid-modifying enzymes.

Table 2: Proposed Key Steps in this compound Biosynthesis from (S)-Reticuline

| Precursor | Key Enzyme | Product/Intermediate |

|---|---|---|

| (S)-Reticuline | Berberine Bridge Enzyme (BBE) | (S)-Scoulerine |

| (S)-Scoulerine | (S)-scoulerine 9-O-methyltransferase (SOMT) & other specific OMTs/hydroxylases | This compound |

Chemoenzymatic Synthesis Approaches Based on Biosynthetic Intermediates

For protoberberine alkaloids like this compound, chemoenzymatic strategies have been developed that leverage the unique catalytic power of enzymes from the biosynthetic pathway. nih.govucl.ac.uk A notable example involves the use of the berberine bridge enzyme (BBE). In one approach, a racemic mixture of a reticuline (B1680550) analogue can be subjected to BBE, which selectively catalyzes the stereo-specific cyclization of the (S)-enantiomer into the corresponding (S)-scoulerine derivative. nih.gov This serves as both a key bond-forming reaction and a kinetic resolution, separating the (S)-product from the unreacted (R)-enantiomer. nih.gov

Other chemoenzymatic cascades have been designed using enzymes like norcoclaurine synthase (NCS) or Pictet-Spenglerases to stereoselectively form the initial tetrahydroisoquinoline core, followed by chemical steps or further enzymatic modifications (e.g., with O-methyltransferases) to build the final protoberberine scaffold. ucl.ac.uknih.gov These methods provide efficient and selective routes to various tetrahydroprotoberberine alkaloids and their analogues, demonstrating the potential for producing compounds like this compound outside of their natural plant sources. ucl.ac.uknih.gov

Genetic and Molecular Studies of Biosynthetic Enzymes

Advances in molecular biology and genomics have been instrumental in elucidating the genetic basis of isoquinoline alkaloid biosynthesis. frontiersin.orgnih.gov The genes encoding nearly all the key enzymes in the pathway from tyrosine to the central protoberberine precursors have been isolated and characterized from various plant species, including Papaver somniferum (opium poppy), Coptis japonica, and Thalictrum flavum. frontiersin.orgfrontiersin.orgnih.gov

Key findings from these studies include:

Gene Cloning: Molecular clones for enzymes such as TYDC, NCS, the various OMTs, CYP80B, and BBE have been identified. frontiersin.orgfrontiersin.org For instance, the gene bbe1, encoding the berberine bridge enzyme, was isolated from Eschscholzia californica (California poppy). genome.jp

Functional Characterization: The function of these genes has been confirmed through heterologous expression in microorganisms like E. coli and Saccharomyces cerevisiae (yeast). pnas.orgresearchgate.net Expressing these plant enzymes in microbial hosts allows for detailed biochemical characterization and use in biocatalytic applications. pnas.org

Metabolic Engineering: The identification of this genetic "toolbox" has enabled the reconstruction of parts of, or the entire, biosynthetic pathway in microbial hosts. nih.govresearchgate.netnih.gov Researchers have successfully engineered yeast to produce (S)-reticuline and even downstream protoberberines like canadine (B1168894) and berberine from simple precursors. nih.govresearchgate.net These efforts pave the way for the microbial fermentation of valuable plant-derived alkaloids, offering a scalable and sustainable production platform. researchgate.netnih.gov

Studies have also investigated the cellular and tissue-specific expression of these genes, revealing that in many plants, the sites of biosynthesis and accumulation of alkaloids are spatially and temporally separated. frontiersin.org For example, in Thalictrum flavum, transcripts for all nine enzymes leading to (S)-canadine were localized to specific cell types in the rhizome and roots, which differed from the tissues where the final alkaloids accumulate. frontiersin.org Such molecular studies are crucial for understanding the complex regulation of alkaloid production in plants and for optimizing heterologous production systems.

Conclusion

Isocoreximine is a structurally defined tetrahydroprotoberberine alkaloid with documented natural sources and a well-understood biosynthetic origin. Its notable and broad-spectrum cytotoxic activity against a range of human cancer cell lines has established its importance in the field of natural product chemistry and cancer research. Further investigation into its mechanisms of action could provide deeper insights into its therapeutic potential.

Molecular and Cellular Activity Profiles

In Vitro Cellular Cytotoxicity Studies

The cytotoxic potential of Isocoreximine has been evaluated against a panel of human cancer cell lines. These studies provide foundational data on its concentration-dependent effects and highlight its activity spectrum across different cancer types.

Research has demonstrated that this compound exhibits significant cytotoxic activity in vitro. In one key study, the compound, isolated from Annona cherimola, was tested at a concentration of 50 µg/mL against several human cancer cell lines. The results, measuring the percentage of inhibition of cell viability, showed a potent effect, particularly against the K-562 leukemia cell line. nih.gov

The compound's activity extended to various solid tumor cell lines, including those from prostate, colon, and breast cancers, as well as astrocytoma. nih.gov Further reports have also noted its significant anti-cancer activity against the A549 lung cancer cell line. researchgate.netresearchgate.net The detailed percentage inhibition of cell viability at a concentration of 50 µg/mL is presented below.

| Cell Line | Cancer Type | % Inhibition of Cell Viability (at 50 µg/mL) | Reference |

|---|---|---|---|

| K-562 | Leukemia | 94.15% | nih.gov |

| MCF-7 | Breast Cancer | 85.76% | nih.gov |

| PC-3 | Prostate Cancer | 78.71% | nih.gov |

| U-251 | Astrocytoma (CNS) | 65.23% | nih.gov |

| HCT-15 | Colon Carcinoma | 63.05% | nih.gov |

| A549 | Lung Cancer | Significant Activity Reported | researchgate.netresearchgate.net |

The precise mechanisms through which this compound exerts its cytotoxic effects, such as the induction of apoptosis (programmed cell death) or modulation of the cell cycle, have not been specifically detailed in the reviewed scientific literature. While the regulation of the cell cycle and the induction of apoptosis are common mechanisms of action for anticancer compounds, including other alkaloids, dedicated studies to elucidate these pathways for this compound are not available. nih.govhirosaki-u.ac.jpmdpi.com Research on related compounds, such as Isocorydine, has shown effects on G2/M cell cycle arrest and apoptosis induction in hepatocellular carcinoma cells, but these specific findings cannot be directly extrapolated to this compound without direct experimental evidence. nih.gov

Receptor Binding and Ligand-Target Interaction Studies (In Vitro/Biochemical)

The identification of specific molecular targets is crucial for understanding the pharmacological profile of a compound. For many neurologically active and cytotoxic agents, sigma receptors are a key area of investigation. frontiersin.orgnih.gov

Based on the available scientific literature, there are no specific studies investigating the binding affinity or interaction of this compound with sigma receptors or other potential molecular targets. While sigma receptors are known to bind a diverse range of compounds, including some alkaloids, this compound has not been explicitly evaluated in this context. frontiersin.org

Quantitative binding assays are essential for determining the affinity of a ligand for its receptor, often expressed as the dissociation constant (Kd). umich.edu There is currently no published data from quantitative binding assays for this compound. Consequently, kinetic parameters such as its dissociation constant (Kd), association rate (ka), and dissociation rate (kd) for any molecular target remain undetermined.

Enzyme Modulation and Inhibition Studies (In Vitro)

The ability of a compound to modulate or inhibit enzyme activity is a common mechanism for therapeutic intervention. Aporphine (B1220529) alkaloids, the chemical class to which this compound belongs, have been noted for a range of biological activities, including in some cases, enzyme inhibition. acs.org For instance, some aporphine alkaloids have been reported to possess acetylcholinesterase (AChE) inhibitory activity. acs.org However, specific studies focused on this compound's capacity to modulate or inhibit AChE or other enzymes are not present in the reviewed literature. Similarly, while crude plant extracts containing various alkaloids have shown inhibitory effects on enzymes like prostaglandin (B15479496) synthase, these activities cannot be specifically attributed to this compound without further purification and testing. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Experimental Structure-Activity Relationship (SAR) Analysis

Experimental SAR analysis involves the synthesis and biological evaluation of a series of related compounds to determine how specific structural modifications influence their activity. nih.gov This approach helps in identifying the key chemical moieties responsible for the observed biological effects. nih.gov

Studies on aporphine (B1220529) alkaloids, the class of compounds to which isocoreximine belongs, have revealed that even minor structural changes can significantly impact their biological activity, including cytotoxic and antimicrobial properties. acs.orgresearchgate.net this compound itself has demonstrated significant anti-cancer activity against K-562 cell lines. researchgate.net

The core aporphine scaffold is considered essential for the biological activity of these alkaloids. acs.org Modifications at various positions of this scaffold have been shown to modulate potency and selectivity. For instance, the type and position of substituents on the aromatic rings of the aporphine nucleus play a critical role. In a study on aporphine-benzylpyridinium conjugates, it was found that the introduction of an acylpyridine to the aporphine core structure led to a slight increase in acetylcholinesterase (AChE) inhibitory activity. acs.org Furthermore, the conjugation of an N-benzylpyridinium group significantly enhanced this inhibitory activity, with halogen substituents on the benzyl (B1604629) group further affecting the potency. acs.org

While these findings are not specific to this compound, they underscore the importance of the aporphine core and the potential for enhancing biological activity through strategic structural modifications. The synthesis and biological evaluation of this compound analogues with varied substitution patterns would be a valuable next step in elucidating its specific SAR. nih.govdigitellinc.com

Table 1: General Impact of Structural Modifications on Aporphine Alkaloid Activity

| Structural Modification | General Effect on Activity | Reference |

| Aporphine Core | Essential for baseline activity | acs.org |

| Acylpyridine Addition | Slight increase in AChE inhibition | acs.org |

| N-benzylpyridinium Conjugation | Significant enhancement of AChE inhibition | acs.org |

| Halogen Substitution (on benzyl group) | Modulates potency of AChE inhibition | acs.org |

This table is based on studies of aporphine alkaloids and provides a general framework for potential SAR studies on this compound.

A pharmacophore is a three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target. columbiaiop.ac.in Identifying the pharmacophore of a compound class is a key step in drug discovery, enabling the design of new molecules with desired biological activities. columbiaiop.ac.in

For aporphine alkaloids, the key pharmacophoric features generally include:

A rigid polycyclic aromatic system that provides a specific spatial arrangement.

The presence of hydrogen bond donors and acceptors, such as hydroxyl and methoxy (B1213986) groups.

A basic nitrogen atom, which is often protonated at physiological pH and can participate in ionic interactions.

While a specific pharmacophore model for this compound has not been explicitly published, based on its structure and the general features of related alkaloids, its pharmacophore likely involves the precise spatial orientation of its hydroxyl and methoxy groups on the aporphine core, along with the tertiary amine. These features would allow it to fit into the binding pocket of its biological target(s) and form specific interactions. The development of a detailed pharmacophore model for this compound would require further computational modeling and experimental validation. rsc.orgmdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov

While no specific QSAR models for this compound have been reported in the reviewed literature, the development of such models for related aporphine alkaloids has been undertaken. These models typically use a set of calculated molecular descriptors to predict biological activities such as cytotoxicity or enzyme inhibition. nih.govresearchgate.net A typical QSAR workflow involves data set compilation, calculation of molecular descriptors, model building using statistical methods, and model validation.

For this compound, a predictive QSAR model could be developed by synthesizing a library of analogues with varying substituents and measuring their biological activity. The resulting data could then be used to build a model that could guide the design of more potent compounds.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. researchgate.net In QSAR studies of alkaloids and other natural products, a wide range of descriptors are often employed, including:

Topological descriptors: These describe the connectivity of atoms in a molecule (e.g., molecular weight, number of rings).

Electronic descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, partial charges).

Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., LogP).

Steric descriptors: These describe the size and shape of the molecule.

The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. researchgate.net For this compound, descriptors related to the substitution pattern on the aporphine ring system would likely be important for predicting its biological activity.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Relevance | Reference |

| Topological | Molecular Weight, Number of Rings | Basic structural information | researchgate.net |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions | researchgate.net |

| Hydrophobic | LogP | Influences membrane permeability and binding | atlantis-press.com |

| Steric | Molecular Volume, Surface Area | Determines fit into binding sites | atlantis-press.com |

This table provides examples of descriptor classes that would be relevant for developing a QSAR model for this compound.

Computational Approaches to Structure-Property Relationships

Computational chemistry provides powerful tools to investigate the relationship between the three-dimensional structure of a molecule and its physical and chemical properties. wikipedia.orgalliancecan.ca These methods can be used to calculate a wide range of properties, including conformational preferences, electronic structure, and reactivity.

For this compound, computational methods such as Density Functional Theory (DFT) could be employed to:

Determine the preferred three-dimensional conformation of the molecule.

Calculate its electronic properties, such as the distribution of electron density and the energies of its molecular orbitals.

Simulate its interaction with potential biological targets, a process known as molecular docking.

These computational studies can provide valuable insights into the structure-property relationships of this compound and can complement experimental SAR data to guide the design of new analogues with improved properties. scm.com While specific computational studies on this compound are not prevalent in the literature, the application of these standard computational chemistry techniques would be a logical step in its further investigation. wikipedia.orgwikipedia.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the electronic properties and reactivity of molecules from first principles. stackexchange.comwikipedia.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, enabling the prediction of a wide range of chemical properties. rsc.orgarxiv.org For aporphine (B1220529) alkaloids, DFT methods like B3LYP are commonly used to provide a balance between computational cost and accuracy. fapesp.brsciforum.net

The analysis of electronic structure provides a map of electron distribution, which is crucial for understanding a molecule's reactivity and intermolecular interactions. youtube.comdntb.gov.ua Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).

Table 1: Representative Calculated Electronic Properties for an Aporphine Alkaloid (Illustrative)

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Indicator of chemical reactivity and kinetic stability. chemrxiv.org |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released when an electron is added. |

| Electronegativity (χ) | 3.65 eV | Tendency to attract electrons. |

| Hardness (η) | 2.15 eV | Resistance to change in electron distribution. |

Note: This table is illustrative and based on typical values for aporphine alkaloids. Specific values for isocoreximine would require dedicated DFT calculations.

Molecules, especially those with rotatable bonds like this compound, exist as an ensemble of different spatial arrangements known as conformers. Conformer analysis aims to identify the most stable, low-energy structures and understand the energetic barriers between them. mun.cabiorxiv.org This is achieved by systematically exploring the molecule's potential energy surface. arxiv.orgnih.gov

The resulting energy landscape is a multi-dimensional surface where valleys represent stable or metastable conformers and peaks represent the transition states between them. unimelb.edu.au For complex molecules, methods like replica-exchange molecular dynamics are used to efficiently sample the conformational space and construct these landscapes. biorxiv.org Understanding the populated conformations is vital, as the biologically active shape of a molecule may not be its absolute lowest-energy state. arxiv.orgmdpi.com The conformational ensemble can be significantly influenced by the environment, such as the presence of a solvent or a protein binding site. unimelb.edu.aumdpi.com

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing the high-energy transition states that connect reactants, intermediates, and products. solubilityofthings.comnih.gov By mapping the reaction pathway, chemists can understand the sequence of bond-breaking and bond-forming events. sciforum.net

For a given chemical transformation, computational methods can locate the transition state structure and calculate its energy, which corresponds to the activation energy barrier of the reaction. nsf.govnih.gov Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the desired reactant and product. nsf.gov Although specific reaction mechanisms involving this compound have not been detailed in the literature, this methodology is crucial for studying its biosynthesis, metabolism, or potential synthetic routes.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the movements of atoms and molecules over time. chemrxiv.org By solving Newton's equations of motion for a system, MD simulations can reveal how molecules like this compound behave in a biological context, including their interactions with proteins and the influence of their environment. mdpi.comdovepress.comresearchgate.net

MD simulations are a cornerstone of modern drug discovery for studying how a ligand, such as an alkaloid, interacts with its protein target. chemrxiv.orgyoutube.comacs.org After an initial binding pose is predicted by molecular docking, MD simulations are used to refine the complex and assess its stability over time. researchgate.netnih.gov

These simulations provide detailed information on the dynamics of the interaction, including:

The stability of key hydrogen bonds and hydrophobic interactions.

The role of water molecules in mediating the interaction at the binding site.

Conformational changes in the protein or ligand upon binding. nih.gov

Calculation of binding free energies to rank potential drug candidates.

Studies on other aporphine alkaloids have successfully used MD simulations to understand their binding modes with various protein targets, such as acetylcholinesterase or enzymes in the fatty acid biosynthesis pathway. researchgate.netnih.gov These simulations reveal that the stability of the ligand-protein complex is a dynamic process, with the ligand and protein constantly adjusting their conformations. nih.gov

Table 2: Key Parameters from a Ligand-Protein MD Simulation (Illustrative)

| Parameter | Description | Significance |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the protein and the ligand's binding pose. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible regions of the protein that may be important for binding or function. unibs.it |

| Interaction Energy | Calculates the non-bonded interaction energy (Coulomb and Lennard-Jones) between the ligand and protein. nih.gov | Quantifies the strength and favorability of the binding interaction. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | Highlights the most stable and critical hydrogen bonds for binding affinity. |

The conformation and behavior of a molecule are profoundly influenced by its surrounding environment, a phenomenon known as solvation. MD simulations explicitly model the solvent (typically water and ions), allowing for a realistic investigation of how these interactions affect the conformational flexibility of a molecule like this compound. researchgate.net

Advanced Analytical Methodologies for Isocoreximine Research

Method Development for Trace Analysis and Metabolite Profiling

The study of a new chemical entity would involve creating highly sensitive methods to detect minute quantities of the compound and its byproducts in complex biological samples. This would likely involve techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to achieve the necessary selectivity and sensitivity for trace analysis. Metabolite profiling would aim to identify the biochemical transformation products of "Isocoreximine" within a biological system, providing insights into its metabolic fate.

Quality Control and Purity Assessment in Research Syntheses

For any newly synthesized compound intended for research, rigorous quality control and purity assessment are paramount. This subsection would discuss the analytical techniques employed to confirm the identity and determine the purity of synthesized "this compound." Standard methods would include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for purity determination.

High-Throughput Screening Techniques for Mechanistic Studies

To efficiently investigate the biological mechanisms of action for a new compound, high-throughput screening (HTS) assays are often employed. This would involve the use of automated platforms to test the effects of "this compound" on a large number of biological targets or pathways simultaneously. The development of specific cell-based or biochemical assays would be essential to enable the rapid screening and identification of its potential biological activities.

Table of Compounds Mentioned

Since "this compound" does not appear to be a recognized chemical compound, a list of related compounds cannot be provided.

Future Research Directions and Perspectives

Exploration of Undiscovered Natural Sources and Structural Diversity

The discovery of isocoreximine from a single, geographically isolated microbial strain suggests that a vast, untapped diversity of related natural products awaits discovery. Future research will focus on bioprospecting initiatives in unique and underexplored ecological niches, such as hydrothermal vents, high-altitude microbiomes, and symbiotic organisms. Advanced metagenomic sequencing of environmental DNA, coupled with sophisticated bioinformatic algorithms, will enable the identification of biosynthetic gene clusters responsible for producing this compound-like scaffolds. This approach will not only facilitate the discovery of new analogues but also provide insights into the evolutionary origins of their biosynthetic pathways. Furthermore, manipulating the culture conditions of the original producing organism, through techniques such as OSMAC (One Strain Many Compounds), may induce the production of cryptic or minor analogues, thereby expanding the known structural diversity of the this compound family.

Deepening Understanding of Molecular Mechanisms at a Sub-cellular Level

Elucidating the precise molecular mechanism of this compound is a paramount objective for future research. Initial studies have pointed towards its potential interaction with protein complexes involved in cellular signaling, but the direct molecular targets remain to be identified. Advanced chemical proteomics approaches, such as activity-based protein profiling (ABPP), will be employed to identify the covalent binding partners of this compound within the cellular proteome. High-resolution imaging techniques, including super-resolution microscopy and cryogenic electron microscopy (cryo-EM), will be utilized to visualize the sub-cellular localization of this compound and its effect on cellular architecture and organelle dynamics. nih.gov Understanding how this compound modulates the function of its target proteins at a molecular level will be crucial for its development as a research tool or therapeutic lead.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation will be pivotal in accelerating this compound research. nih.gov Molecular dynamics simulations will be employed to model the interaction of this compound with putative protein targets, providing insights into the binding energetics and the conformational changes induced upon binding. nih.gov Quantum mechanical calculations will aid in understanding the electronic properties of this compound and its reactivity. These in silico predictions will guide the design of targeted experiments, such as site-directed mutagenesis of the target protein, to validate the computational models. This integrated approach will create a feedback loop where experimental data refines the computational models, leading to a more accurate and predictive understanding of this compound's biological activity.

Potential for Derivatization Towards Novel Biochemical Probes

The unique structure of this compound makes it an attractive scaffold for the development of novel biochemical probes. By strategically introducing reporter tags, such as fluorophores or biotin, onto the this compound core, researchers can create powerful tools for visualizing and isolating its molecular targets and associated protein complexes. The development of photo-affinity probes, which can be covalently cross-linked to their binding partners upon photo-irradiation, will be a particularly valuable strategy for target identification. These this compound-based probes will enable a deeper interrogation of complex cellular processes and could lead to the discovery of new biological pathways and drug targets.

Q & A

Q. Advanced Research Focus

- Catalysis : Screen asymmetric catalysts (e.g., chiral oxazaborolidines) for key steps like cyclization or stereocenter formation. Monitor enantiomeric excess (ee) via chiral HPLC .

- Process Intensification : Implement flow chemistry for exothermic reactions to enhance yield and reduce racemization. Use Design of Experiments (DoE) to optimize parameters (temperature, residence time) .

- Green Chemistry : Replace hazardous solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) in line with CHEM21 solvent selection guidelines .

What computational approaches validate this compound’s interactions with biological targets when experimental data is limited?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and free energy landscapes (MM/PBSA calculations) .

- Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger’s Phase module to identify critical interaction motifs for virtual screening of analogs .

- Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to predict polypharmacology effects and off-target liabilities .

How do researchers differentiate this compound’s pharmacological effects from its metabolites in in vivo models?

Q. Advanced Research Focus

- Metabolite Identification : Administer isotopically labeled this compound (e.g., ¹³C-labeled) and track metabolites via UPLC-QTOF-MS/MS. Compare fragmentation patterns with synthetic standards .

- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Use nonlinear mixed-effects modeling (NONMEM) to correlate parent compound/metabolite concentrations with efficacy endpoints (e.g., receptor occupancy) .

- Knockout Models : Utilize CYP450 knockout rodents to isolate parent drug effects from metabolic contributions .

What statistical methods are robust for analyzing dose-response relationships in this compound toxicity studies?

Q. Advanced Research Focus

- Benchmark Dose (BMD) Modeling : Apply PROAST software to estimate lower confidence limits of toxicity thresholds, avoiding arbitrary NOAEL/LOAEL designations .

- Bayesian Hierarchical Models : Incorporate historical control data to reduce false positives in rare adverse event detection .

- Omics Integration : Pair transcriptomic (RNA-seq) and metabolomic (LC-MS) data with toxicity endpoints using pathway enrichment tools (e.g., MetaboAnalyst) to identify mechanistic biomarkers .

How should researchers document methodological variability when replicating this compound studies?

Q. Basic Research Focus

- MIAME Compliance : Adhere to Minimum Information About a Microarray Experiment standards for omics data, detailing RNA extraction kits, sequencing platforms, and normalization methods .

- FAIR Data Principles : Upload raw datasets to repositories (e.g., Zenodo) with machine-readable metadata, including exact solvent grades, instrument calibration dates, and software versions .

- Negative Result Reporting : Publish failed replication attempts in journals like PLOS ONE to highlight protocol sensitivities (e.g., buffer composition affecting compound solubility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.